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Compound of Interest

Compound Name:
Perfluoro(2-methyl-3-oxahexanoic)

acid

Cat. No.: B10856027 Get Quote

This guide provides a comparative assessment of the toxicological potency of GenX (the

ammonium salt of hexafluoropropylene oxide dimer acid) and its primary precursors. The

information is intended for researchers, scientists, and drug development professionals,

offering a concise overview of available experimental data, methodologies, and mechanistic

insights.

Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for GenX and its

precursors. It is important to note that comprehensive toxicity data for some precursors,

particularly Fluoroether E-1 and C3 dimer acid fluoride, are limited in the public domain.

Table 1: Acute and Subchronic Oral Toxicity Data for GenX
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Compound
Test
Species

Study
Duration

Endpoint Value Reference

GenX

(HFPO-DA

Ammonium

Salt)

Rat (Male) Single Dose Oral LD50 1730 mg/kg [1]

GenX

(HFPO-DA

Ammonium

Salt)

Rat (Female) Single Dose Oral LD50 1750 mg/kg [1]

GenX

(HFPO-DA)
Rat (Male) 90-Day NOAEL

0.1

mg/kg/day
[2]

GenX

(HFPO-DA)
Rat

2-Year

Chronic
NOAEL

1.0

mg/kg/day
[3]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the tested

population. NOAEL: No Observed Adverse Effect Level. The highest tested dose of a

substance at which no adverse effects are observed.

Table 2: Chronic Oral Toxicity and Reference Dose for GenX

Compound
Critical
Study

Critical
Effect

Point of
Departure
(POD)

Chronic
Reference
Dose (RfD)

Agency/Yea
r

GenX

(HFPO-DA

and its

Ammonium

Salt)

2-Year Rat

Bioassay
Liver Lesions

1 mg/kg/day

(NOAEL)

0.000003

mg/kg/day

US EPA /

2021[4][5]

RfD: Reference Dose. An estimate of a daily oral exposure to the human population (including

sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during

a lifetime.
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Toxicity of Precursors:

FRD-903 (HFPO Dimer Acid): This is the acid form of GenX. Toxicological studies often

consider the acid and its ammonium salt (GenX) to have equivalent toxicity, as the salt

dissociates to the acid form in biological systems.[3]

Fluoroether E-1 (heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether): Publicly available

quantitative toxicity data for Fluoroether E-1 is scarce. A report from the Dutch National

Institute for Public Health and the Environment (RIVM) noted that there is insufficient data to

determine its toxicity.[2] It is a known degradation product of GenX in certain solvents.[6]

C3 Dimer Acid Fluoride: This compound is a precursor in the manufacturing process and is

known to hydrolyze readily to form GenX.[7] Specific oral toxicity studies and quantitative

potency values for this precursor are not readily available in the public literature.

Experimental Protocols
The toxicological evaluation of GenX and its precursors relies on standardized in vivo and in

vitro assays. Below are summaries of the key experimental methodologies.

In Vivo Oral Toxicity Studies (Rodent Models)
The primary data for assessing the potency of GenX comes from repeated dose oral toxicity

studies in rodents, which are generally conducted following the Organisation for Economic Co-

operation and Development (OECD) guidelines.

1. Subchronic Oral Toxicity Study (Following OECD Guideline 408):

Objective: To determine the adverse effects of a substance following repeated oral

administration for a 90-day period.[8][9][10][11]

Test Animals: Typically rats, with at least 10 males and 10 females per dose group.[8][10]

Dosing: The test substance is administered daily via gavage, in the diet, or in drinking water

at a minimum of three dose levels, plus a control group.[8][10]

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements, and periodic hematological and clinical biochemistry analyses are
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conducted.[8]

Endpoints: At the end of the study, a full necropsy is performed, and organs are weighed and

examined histopathologically to identify target organs of toxicity and establish a No

Observed Adverse Effect Level (NOAEL).[8][10]

2. Chronic Oral Toxicity Study (Following OECD Guideline 452):

Objective: To evaluate the long-term toxic effects of a substance, including potential

carcinogenicity, over a major portion of the animal's lifespan.[12][13][14][15][16]

Test Animals: Typically rats, with at least 20 animals per sex per dose group.[12][13]

Dosing: Similar to the 90-day study, with daily administration for 12 to 24 months.[13][16]

Observations and Endpoints: This is a comprehensive study involving long-term observation

for tumor formation, in addition to the clinical and pathological examinations performed in

subchronic studies.[12][15] The study aims to identify a NOAEL for chronic non-cancer

effects and to assess carcinogenic potential.[12]

Experimental Workflow for In Vivo Oral Toxicity
Assessment
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Caption: Workflow for a typical in vivo oral toxicity study in rodents.

Signaling Pathways
A key molecular mechanism underlying the hepatic toxicity of GenX in rodents is the activation

of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[17][18][19]

PPARα Activation Pathway
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PPARα is a nuclear receptor that acts as a ligand-activated transcription factor.[17] In the liver,

it is a major regulator of lipid metabolism. When activated by a ligand, such as GenX, PPARα

forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific

DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter

region of target genes. This binding initiates the transcription of genes involved in fatty acid

uptake and oxidation, leading to peroxisome proliferation. In rodents, sustained activation of

this pathway can lead to liver enlargement (hepatomegaly) and liver tumors.
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Caption: Simplified signaling pathway of GenX-induced PPARα activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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